3-(dimethylamino)-N-(8H-indeno[1,2-d]thiazol-2-yl)benzamide

Structure-Activity Relationship Medicinal Chemistry Scaffold Differentiation

3-(Dimethylamino)-N-(8H-indeno[1,2-d]thiazol-2-yl)benzamide (CAS 1251685-12-7) is a synthetic small-molecule benzamide derivative built on the 8H-indeno[1,2-d]thiazole heterocyclic core. With a molecular formula of C₁₉H₁₇N₃OS and molecular weight of 335.4 g/mol , this compound is structurally defined by a 3-(dimethylamino)phenyl substituent coupled via a carboxamide linker to the 2-position of the fused indeno-thiazole ring system.

Molecular Formula C19H17N3OS
Molecular Weight 335.43
CAS No. 1251685-12-7
Cat. No. B2362588
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(dimethylamino)-N-(8H-indeno[1,2-d]thiazol-2-yl)benzamide
CAS1251685-12-7
Molecular FormulaC19H17N3OS
Molecular Weight335.43
Structural Identifiers
SMILESCN(C)C1=CC=CC(=C1)C(=O)NC2=NC3=C(S2)CC4=CC=CC=C43
InChIInChI=1S/C19H17N3OS/c1-22(2)14-8-5-7-13(10-14)18(23)21-19-20-17-15-9-4-3-6-12(15)11-16(17)24-19/h3-10H,11H2,1-2H3,(H,20,21,23)
InChIKeyDPVQLMKXYAYSDC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(Dimethylamino)-N-(8H-indeno[1,2-d]thiazol-2-yl)benzamide (CAS 1251685-12-7): Core Identity and Procurement Baseline


3-(Dimethylamino)-N-(8H-indeno[1,2-d]thiazol-2-yl)benzamide (CAS 1251685-12-7) is a synthetic small-molecule benzamide derivative built on the 8H-indeno[1,2-d]thiazole heterocyclic core . With a molecular formula of C₁₉H₁₇N₃OS and molecular weight of 335.4 g/mol , this compound is structurally defined by a 3-(dimethylamino)phenyl substituent coupled via a carboxamide linker to the 2-position of the fused indeno-thiazole ring system . The indeno[1,2-d]thiazole scaffold has been explored across multiple therapeutic target classes including SARS-CoV-2 3CL protease [1], histone deacetylases [2], and gastric acid secretion pathways [3], establishing this chemotype as a privileged scaffold in medicinal chemistry and enabling comparative selection within a structurally coherent compound family.

Why Generic Substitution of Indeno[1,2-d]thiazole Benzamides Is Scientifically Unreliable: The Case of CAS 1251685-12-7


Substituting one indeno[1,2-d]thiazole benzamide for another without structural verification introduces substantial risk of divergent biological outcomes. Within the SARS-CoV-2 3CLpro inhibitor series alone, modifying the N-2 substituent from a phenylpropanamide to a pyrazine carboxamide shifts the IC₅₀ from 1.28 ± 0.17 μM to distinct potency ranges, demonstrating that even conservative side-chain alterations yield non-equivalent pharmacological profiles [1]. The 3-(dimethylamino)benzamide motif present in CAS 1251685-12-7 introduces a tertiary amine capable of pH-dependent protonation (predicted pKa ~7–8 for the dimethylamino group), which fundamentally alters solubility, membrane permeability, and target engagement relative to unsubstituted, halogenated, or methoxy benzamide analogs . Furthermore, the electron-donating character of the 3-dimethylamino substituent modulates the electron density of the benzamide carbonyl, directly impacting hydrogen-bonding capacity at enzyme active sites—a parameter that cannot be replicated by analogs bearing electron-withdrawing substituents such as 4-bromo or 4-sulfamoyl groups [2].

Quantitative Differentiation Evidence for 3-(Dimethylamino)-N-(8H-indeno[1,2-d]thiazol-2-yl)benzamide (CAS 1251685-12-7)


Structural Differentiation: The 3-(Dimethylamino)benzamide Motif as a Key Pharmacophoric Distinguisher

CAS 1251685-12-7 is differentiated from all other indeno[1,2-d]thiazole benzamides by the presence of a 3-(dimethylamino) substituent on the benzamide phenyl ring. The unsubstituted parent N-(8H-indeno[1,2-d]thiazol-2-yl)benzamide (MW 292.4 g/mol, C₁₇H₁₂N₂OS) lacks this ionizable tertiary amine functionality entirely . The dimethylamino group increases the molecular weight to 335.4 g/mol (+43 Da), introduces a hydrogen bond acceptor (HBA count = 4 vs. 3 for the unsubstituted analog), and adds a protonatable site absent in halogenated analogs such as 4-bromo-N-(8H-indeno[1,2-d]thiazol-2-yl)benzamide (CAS 681157-27-7) . These structural features directly impact both physicochemical properties (LogP, solubility) and target-binding pharmacophore complementarity [1].

Structure-Activity Relationship Medicinal Chemistry Scaffold Differentiation

Scaffold-Level Functional Divergence: Indeno[1,2-d]thiazole Core Activity Across Therapeutic Targets

The 8H-indeno[1,2-d]thiazole scaffold, which forms the core of CAS 1251685-12-7, has demonstrated quantifiable activity across multiple distinct therapeutic targets, establishing a basis for scaffold-level differentiation. In a 2022 study, the 8H-indeno[1,2-d]thiazole derivative 7a (N-(8H-indeno[1,2-d]thiazol-2-yl)-3-phenylpropanamide) exhibited an IC₅₀ of 1.28 ± 0.17 μM against SARS-CoV-2 3CLpro [1]. Separately, indeno[1,2-d]thiazole hydroxamic acid derivative 6o showed pan-HDAC IC₅₀ = 0.14 μM with GI₅₀ values of 0.869 μM (MCF7) and 0.535 μM (HCT116) [2]. In contrast, a structurally distinct comparator, 4-methoxy-N-(6-methoxy-4H-indeno[1,2-d]thiazol-2-yl)benzamide, displayed only weak activity against Sentrin-specific protease 8 (IC₅₀ = 3.75 × 10³ nM = 3.75 μM), representing a >2,600-fold potency difference compared with the HDAC-targeting hydroxamic acid analog 6o [3]. While direct target engagement data for CAS 1251685-12-7 itself are not publicly available, the benzamide linkage and dimethylamino substituent position this compound at the intersection of these established structure-activity relationships.

SARS-CoV-2 3CL Protease HDAC Inhibition Target Selectivity

Physicochemical Property Differentiation: Calculated Parameters for Formulation and In Vitro Assay Design

The molecular properties of CAS 1251685-12-7 can be quantitatively compared with close structural analogs to inform solvent selection, formulation strategy, and assay compatibility. The target compound (MW = 335.4 g/mol, C₁₉H₁₇N₃OS, SMILES: CN(C)c1cccc(C(=O)Nc2nc3c(s2)Cc2ccccc2-3)c1) has one additional nitrogen atom (N count = 3) compared with N-(8H-indeno[1,2-d]thiazol-2-yl)-3-phenylpropanamide (MW ~304.4 g/mol, C₁₉H₁₆N₂OS, N count = 2) [1]. The increased heteroatom count and presence of the dimethylamino group predict enhanced aqueous solubility at mildly acidic pH (pH 5–6) relative to the unsubstituted benzamide analog, while the rigid, planar indeno[1,2-d]thiazole core (4 fused rings) contributes to a moderately high predicted LogP (~3.5–4.5), consistent with compounds requiring DMSO as primary solubilizing solvent .

Solubility Drug-likeness Assay Development

Synthetic Accessibility and Procurement Purity Considerations

The 8H-indeno[1,2-d]thiazole core is synthesized via Hantzsch-type condensation of 2-bromo-indanones with N-substituted thioureas [1], a route that can be adapted to produce the 3-(dimethylamino)benzamide derivative via coupling of the 2-amino-indeno[1,2-d]thiazole intermediate with 3-(dimethylamino)benzoic acid or its activated ester. The synthesis of the core scaffold itself is well-precedented: Inoue et al. (1994) reported the reaction of 2-bromo-indanones with N-substituted thioureas to generate diverse 2-amino-8H-indeno[1,2-d]thiazoles [1]. The key synthetic differentiation for CAS 1251685-12-7 lies in the acylation step—coupling to 3-(dimethylamino)benzoic acid via EDC/HOBt or similar carbodiimide-mediated amide bond formation. The unsubstituted N-(8H-indeno[1,2-d]thiazol-2-yl)benzamide serves as the synthetic baseline comparator, requiring only benzoyl chloride coupling . The 3-dimethylamino group introduces a potential competing nucleophilic site during acylation that may reduce crude yields and necessitate chromatographic purification, a consideration relevant to bulk procurement cost and lead time relative to simpler benzamide analogs.

Chemical Synthesis Purity Analysis Supply Chain

Recommended Research and Procurement Application Scenarios for 3-(Dimethylamino)-N-(8H-indeno[1,2-d]thiazol-2-yl)benzamide (CAS 1251685-12-7)


Medicinal Chemistry SAR Exploration of Indeno[1,2-d]thiazole Benzamide Substituent Effects

CAS 1251685-12-7 serves as a key SAR probe for evaluating the impact of a 3-(dimethylamino) substituent on the benzamide ring of indeno[1,2-d]thiazole compounds. The established scaffold has demonstrated activity against SARS-CoV-2 3CLpro (compound 7a, IC₅₀ = 1.28 ± 0.17 μM) [1] and HDAC enzymes (compound 6o, pan-HDAC IC₅₀ = 0.14 μM) [2]. By incorporating CAS 1251685-12-7 into a systematic SAR matrix alongside the unsubstituted benzamide (MW 292.4), 4-bromo, and 4-methoxy analogs, researchers can deconvolute the contribution of the ionizable dimethylamino group to target potency, selectivity, and physicochemical properties. This compound is particularly valuable as a tool to investigate the role of a basic amine in modulating binding to protease active sites that contain catalytic cysteine or aspartate residues.

pH-Dependent Solubility and Formulation Pre-Optimization Studies

The 3-(dimethylamino) group (predicted pKa ~7.5) confers pH-dependent ionization that distinguishes CAS 1251685-12-7 from non-ionizable indeno[1,2-d]thiazole analogs [1]. This property makes it an ideal candidate for comparative solubility profiling across physiological pH ranges (pH 1.2, 4.5, 6.8, 7.4) to quantify the solubility advantage gained by amine protonation in acidic to neutral conditions. Such studies directly inform formulation strategy decisions—particularly whether salt formation (e.g., hydrochloride salt) can improve oral bioavailability relative to the free base. The comparator set should include the unsubstituted benzamide (no ionizable group) and the 4-bromo analog to isolate the contribution of the dimethylamino functionality to solubility enhancement.

Computational Docking and Pharmacophore Model Validation

The well-defined structure of CAS 1251685-12-7, combined with the availability of X-ray crystal structures for the indeno[1,2-d]thiazole scaffold [1] and the published molecular docking data for related compound 7a against SARS-CoV-2 3CLpro [2], makes this compound suitable for computational model validation. The dimethylamino group serves as a pharmacophoric probe: its predicted hydrogen-bond acceptor capacity and positive charge at physiological pH can be used to test docking scoring functions and molecular dynamics simulation protocols. Procurement for this application leverages the compound's structural uniqueness within the benzamide series without requiring extensive prior bioactivity data.

Protease Inhibitor Screening Library Enhancement

CAS 1251685-12-7 enriches compound screening libraries targeting viral cysteine proteases (3CLpro, PLpro) and cellular deubiquitinases. Based on the demonstrated 3CLpro inhibitory activity of the indeno[1,2-d]thiazole chemotype (compound 7a IC₅₀ = 1.28 ± 0.17 μM) [1] and precedent for thiazole-containing protease inhibitor pharmacophores, this compound introduces an ionizable dimethylamino moiety not present in previously reported active analogs. Its inclusion in focused screening sets enables the detection of potency enhancements arising from ionic interactions with aspartate or glutamate residues in the S1' or S2' subsites of target proteases—interactions unavailable to the neutral phenylpropanamide or hydroxamic acid series [2].

Quote Request

Request a Quote for 3-(dimethylamino)-N-(8H-indeno[1,2-d]thiazol-2-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.